molecular formula C17H17ClN4O2 B14996980 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B14996980
M. Wt: 344.8 g/mol
InChI Key: ZODIVSQTTCOVPQ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for research in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and oxazole rings, followed by the introduction of the chlorobenzyl and carboxamide groups. Common reagents used in these reactions include chlorobenzyl chloride, dimethylpyrazole, and oxazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H17ClN4O2/c1-10-8-15(24-21-10)17(23)19-16-11(2)20-22(12(16)3)9-13-4-6-14(18)7-5-13/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

ZODIVSQTTCOVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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